2-(Hydroxymethyl)-4-methoxybenzoic acid
Overview
Description
Compounds like 2-(Hydroxymethyl)-4-methoxybenzoic acid belong to a class of organic compounds known as benzoic acids and derivatives . These are compounds containing a benzene ring which bears at least one carboxyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,5-furandicarboxylic acid (FDCA) have been synthesized from biomass via furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural .Molecular Structure Analysis
The molecular structure of similar compounds involves a benzene ring with various functional groups attached. For example, kojic acid is an organic compound with the formula HOCH2C5H2O2OH, which is a derivative of 4-pyrone .Chemical Reactions Analysis
The chemical reactions of similar compounds are diverse and depend on the functional groups present. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, 2,2-Bis(hydroxymethyl)propionic acid is a solid at room temperature with a melting point of 95-100 °C .Scientific Research Applications
Encapsulation and Controlled Release in Food Flavoring
2-(Hydroxymethyl)-4-methoxybenzoic acid, structurally similar to vanillic acid (4-hydroxy-3-methoxybenzoic acid), finds application in the food industry. The encapsulation of vanillic acid into layered double hydroxide nanohybrids demonstrates potential for controlled release of flavor in food products. This encapsulation technique offers a promising approach for enhancing flavor stability and longevity in various food items (Hong, Oh, & Choy, 2008).
Photostabilization and Photoprotection
Compounds related to this compound are studied for their role in photostabilization and photoprotection. For example, methyl 2-methoxybenzoate, a compound similar in structure, has been investigated for its ability to generate and quench singlet molecular oxygen, a process important in photostabilization of materials (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).
Antibacterial Activity
Derivatives of this compound, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), have been synthesized and evaluated for antibacterial activity. Novel ester/hybrid derivatives of vanillic acid show potential as chemotherapeutic agents, indicating a possible application in the development of new drug candidates with antibacterial properties (Satpute, Gangan, & Shastri, 2018).
Synthetic and Medicinal Chemistry
In medicinal chemistry, compounds analogous to this compound are used as intermediates in the synthesis of various pharmaceuticals. The synthesis of related compounds demonstrates the utility of these types of chemical structures in the development of therapeutically active molecules (Yu, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVVYUFZVXYPLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.